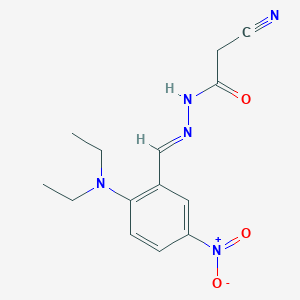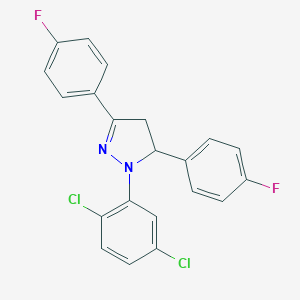![molecular formula C13H20N2OS B390941 N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE](/img/structure/B390941.png)
N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its thiophene ring, which is a five-membered ring containing sulfur, and its hydrazide group, which is a functional group derived from hydrazine.
Métodos De Preparación
The synthesis of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE typically involves the condensation reaction between thiophene-2-carbaldehyde and octanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated and purified through recrystallization .
Análisis De Reacciones Químicas
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Aplicaciones Científicas De Investigación
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s thiophene ring and hydrazide group play crucial roles in these interactions, facilitating the binding to molecular targets and affecting biological pathways .
Comparación Con Compuestos Similares
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE can be compared to other Schiff bases and thiophene derivatives:
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the aromatic ring, leading to different chemical and biological properties.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
(E)-N-[(Thiophen-2-yl)methylidene]hydroxylamine: Another thiophene derivative with a hydroxylamine group instead of a hydrazide, leading to different chemical behavior .
Propiedades
Fórmula molecular |
C13H20N2OS |
|---|---|
Peso molecular |
252.38g/mol |
Nombre IUPAC |
N-[(E)-thiophen-2-ylmethylideneamino]octanamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-5-6-9-13(16)15-14-11-12-8-7-10-17-12/h7-8,10-11H,2-6,9H2,1H3,(H,15,16)/b14-11+ |
Clave InChI |
DQFDDKOSLYHFRB-SDNWHVSQSA-N |
SMILES |
CCCCCCCC(=O)NN=CC1=CC=CS1 |
SMILES isomérico |
CCCCCCCC(=O)N/N=C/C1=CC=CS1 |
SMILES canónico |
CCCCCCCC(=O)NN=CC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B390859.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B390860.png)

![N,N-diethyl-1-[4-nitro-2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl]-3-piperidinecarboxamide](/img/structure/B390865.png)
![N-benzyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B390866.png)
![1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B390867.png)
![N'-[5-nitro-2-(4-morpholinyl)benzylidene]-3-(2-hydroxyphenyl)propanohydrazide](/img/structure/B390868.png)
![1-{2-[2-(3-bromobenzoyl)carbohydrazonoyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B390871.png)
![N'-[5-nitro-2-(1-piperidinyl)benzylidene]-3-(2-hydroxyphenyl)propanohydrazide](/img/structure/B390872.png)
![1-[1,1'-biphenyl]-4-yl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B390876.png)




